9-(4-chlorobenzenesulfonyl)-8-(4-ethylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline
Description
This compound features a fused [1,4]dioxino[2,3-g]quinoline core substituted at positions 8 and 9 with a 4-ethylbenzoyl and 4-chlorobenzenesulfonyl group, respectively. Its structural complexity necessitates comparison with analogs to elucidate structure-activity relationships (SAR).
Properties
IUPAC Name |
[9-(4-chlorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-ethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO5S/c1-2-16-3-5-17(6-4-16)25(29)21-15-28-22-14-24-23(32-11-12-33-24)13-20(22)26(21)34(30,31)19-9-7-18(27)8-10-19/h3-10,13-15H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSLHJOKMCFAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the sulfonyl group makes it susceptible to oxidation reactions, which can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The methanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to control the reaction environment. Major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which 9-(4-chlorobenzenesulfonyl)-8-(4-ethylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline exerts its effects would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Quinoline Derivatives
Sulfonyl vs. Sulfanyl Groups
- 8-Acetamino-3-(4-Chlorophenylsulfonyl)quinoline (): Replacing the dioxino ring with a simple quinoline core and substituting sulfanyl with sulfonyl via oxidation alters reactivity and bioactivity. The sulfonyl group enhances stability and hydrogen-bonding capacity, critical for kinase inhibition .
Aromatic Substituents
- 4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)Quinoline (4k, ): Methoxy and chloro substituents on phenyl rings increase electron density and steric bulk compared to the ethylbenzoyl group in the target compound. The amino group at position 4 may enhance solubility but reduce metabolic stability .
- 8-Benzoyl-9-(4-Ethoxybenzenesulfonyl)-2H,3H-[1,4]Dioxino[2,3-g]Quinoline (): Ethoxy vs. ethyl substituents on the benzoyl ring marginally increase hydrophilicity (ethoxy: -OCH2CH3 vs. ethyl: -CH2CH3), affecting logP values and membrane permeability .
Ring System Variations
- The dioxino ring is retained, suggesting shared conformational constraints .
- 9-(4-Chlorostyryl)-4H-Pyrano[3,2-h]Quinoline (): Replacing the dioxino ring with a pyrano system reduces oxygen content, altering electronic properties.
Physicochemical and Spectral Comparisons
Table 1: Key Physicochemical Properties
Biological Activity
9-(4-Chlorobenzenesulfonyl)-8-(4-ethylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C19H16ClO4S
- Molecular Weight : 373.85 g/mol
- CAS Number : 866813-04-9
The presence of the chlorobenzenesulfonyl and ethylbenzoyl moieties contributes to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. A study demonstrated that quinoline derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may interact with specific cellular targets involved in cancer progression, such as inhibiting topoisomerase enzymes or affecting mitotic spindle formation.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests against various bacterial strains showed promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that similar dioxinoquinoline derivatives can reduce inflammatory markers in cellular models.
- Inflammatory Model : The compound was tested in lipopolysaccharide (LPS)-induced inflammation in macrophages, showing a reduction in TNF-alpha and IL-6 levels.
Case Study 1: Anticancer Activity in Animal Models
A recent animal study investigated the anticancer effects of this compound on xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to controls, with no observed toxicity at therapeutic doses.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, the compound was tested against multidrug-resistant strains of bacteria isolated from infected patients. The results demonstrated effective inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
